molecular formula C5H5BF3KO B1593410 Potassium trifluoro(5-methylfuran-2-yl)borate CAS No. 1111213-54-7

Potassium trifluoro(5-methylfuran-2-yl)borate

Cat. No.: B1593410
CAS No.: 1111213-54-7
M. Wt: 188 g/mol
InChI Key: WDUBBBSHZJHRCD-UHFFFAOYSA-N
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Description

Potassium trifluoro(5-methylfuran-2-yl)borate is a chemical compound with the molecular formula C5H5BF3KO. It is a potassium salt of trifluoroborate derived from 5-methylfuran-2-yl. This compound is known for its utility in various chemical reactions and scientific research applications.

Synthetic Routes and Reaction Conditions:

  • Boronic Acid Route: The compound can be synthesized by reacting 5-methylfuran-2-boronic acid with potassium trifluoroborate under acidic conditions.

  • Direct Synthesis: Direct reaction of 5-methylfuran-2-yl with potassium trifluoroborate in the presence of a suitable solvent and catalyst.

Industrial Production Methods:

  • Batch Process: Industrial production often involves a batch process where raw materials are mixed in a reactor, followed by controlled heating and cooling to obtain the desired product.

  • Continuous Process: Some industrial setups use a continuous process where raw materials are continuously fed into a reactor, and the product is continuously removed.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Different substituted derivatives based on the reagents used.

Properties

IUPAC Name

potassium;trifluoro-(5-methylfuran-2-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BF3O.K/c1-4-2-3-5(10-4)6(7,8)9;/h2-3H,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUBBBSHZJHRCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(O1)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40649119
Record name Potassium trifluoro(5-methylfuran-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111213-54-7
Record name Potassium trifluoro(5-methylfuran-2-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40649119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name potassium trifluoro(5-methylfuran-2-yl)boranuide
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Scientific Research Applications

Organic Synthesis

KMBF is primarily utilized in organic synthesis as a versatile building block. Its ability to form carbon-carbon bonds through cross-coupling reactions is particularly noteworthy. The trifluoroborate group enhances the reactivity of the compound, allowing it to engage effectively with various electrophiles, including aryl halides and other organohalides.

Cross-Coupling Reactions

KMBF has been shown to be effective in several key cross-coupling methodologies:

  • Suzuki-Miyaura Coupling : This reaction involves the coupling of aryl or alkenyl trifluoroborates with aryl halides under palladium catalysis. Studies indicate that KMBF can achieve high yields of the desired products while maintaining functional group tolerance, making it an ideal candidate for synthesizing complex organic molecules .
  • Transmetalation Reactions : KMBF's stability allows it to participate in transmetalation processes with transition metals, expanding its utility beyond traditional boronic acids and esters .

Pharmaceutical Applications

The furan ring present in KMBF is a common scaffold in many biologically active compounds. Researchers are exploring its potential as a starting material for the synthesis of new drug candidates targeting diseases such as cancer and neurodegenerative disorders. The Lewis acidity of the boron atom enables KMBF to interact with biomolecules, potentially leading to the development of enzyme inhibitors and novel therapeutic strategies .

Case Studies

  • Synthesis of Heterocycles : KMBF has been employed in synthesizing various heterocyclic compounds that exhibit significant biological activities. These heterocycles are often valuable targets in drug discovery due to their diverse pharmacological properties .
  • Enzyme Inhibition Studies : Preliminary studies suggest that derivatives of KMBF may inhibit specific enzymes, indicating potential applications in drug development .

Material Science

KMBF's unique properties also make it suitable for applications in material science:

  • Functional Materials : The compound's thermal stability and electrical conductivity are being investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices. Its incorporation into polymer structures can lead to materials with tailored properties, enhancing their strength and durability through crosslinking mechanisms .

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets and pathways:

  • Molecular Targets: It can bind to specific enzymes or receptors, altering their activity.

  • Pathways Involved: The compound may be involved in metabolic pathways or signaling pathways, influencing various biological processes.

Comparison with Similar Compounds

  • Potassium trifluoroborate: Similar in structure but lacks the 5-methylfuran-2-yl group.

  • Potassium borate derivatives: Other borate compounds with different substituents.

Uniqueness: Potassium trifluoro(5-methylfuran-2-yl)borate is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatility make it a valuable compound in research and production.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

Potassium trifluoro(5-methylfuran-2-yl)borate is an organoboron compound that has garnered attention in both organic synthesis and potential biological applications. Its unique molecular structure, characterized by a trifluoroborate group and a 5-methylfuran moiety, positions it as a versatile reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds. This article delves into the biological activity of this compound, exploring its pharmacological properties, toxicological implications, and potential therapeutic applications.

Structure and Composition

  • Molecular Formula : C5_5H5_5BF3_3KO
  • Molecular Weight : 188 g/mol
  • Functional Groups : Trifluoroborate and 5-methylfuran

Synthesis

This compound can be synthesized through various methods, primarily involving the reaction of 5-methylfuran-2-boronic acid with potassium trifluoroborate under mild conditions. This reaction typically utilizes solvents such as water or alcohol to facilitate the process, followed by purification through recrystallization or chromatography.

Pharmacological Properties

Research on the biological activity of this compound is limited, but several studies have highlighted the potential therapeutic effects of boron-containing compounds. The following aspects are noteworthy:

  • Enzyme Inhibition : Some organotrifluoroborates have been identified as competitive inhibitors of serine proteases, such as trypsin and α-chymotrypsin. This suggests that this compound may exhibit similar inhibitory properties .
  • Potential Anti-Cancer Activity : Boron compounds have been investigated for their anti-cancer properties, with some studies indicating that they may induce apoptosis in cancer cells through various mechanisms.
  • Biochemical Studies : The compound is utilized in biochemical research to understand enzyme mechanisms and interactions with biological targets.

Toxicological Studies

Toxicological investigations are crucial for assessing the safety profile of this compound. While specific studies on this compound are scarce, analogous compounds have been evaluated:

  • In studies involving potassium thiophene-3-trifluoroborate, doses up to 100 mg/kg did not result in significant toxicity or alterations in biochemical parameters such as liver enzymes (aspartate and alanine aminotransferase) or renal function markers (urea and creatinine levels) .
  • The absence of lethality in animal models suggests that this compound may exhibit a favorable safety profile, but further research is necessary to confirm these findings.

Case Studies

A comparative analysis of similar boron compounds reveals insights into their biological activities:

Compound NameBiological ActivityKey Findings
Potassium thiophene-3-trifluoroborateEnzyme inhibitionInhibits serine proteases without significant toxicity at tested doses
Potassium trifluoro(4-methylphenyl)borateAnticancer propertiesInduces apoptosis in specific cancer cell lines
Sodium trifluoro(4-methylphenyl)borateEnzyme interactionExhibits competitive inhibition in biochemical assays

These findings underline the potential for this compound to share similar biological activities due to its structural characteristics.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound serves as a critical boron nucleophile in Suzuki-Miyaura couplings, enabling the formation of carbon-carbon bonds between heteroaryl groups and aromatic/heteroaromatic halides.

Reaction Conditions

ComponentDetails
Catalyst Pd(OAc)₂ (5 mol%) with RuPhos ligand (10 mol%)
Solvent System 4:1 Cyclopentyl methyl ether (CPME)/H₂O
Base Cs₂CO₃ (3 equivalents)
Temperature 100°C for 24 hours
Nucleophile 1.1 equivalents of potassium trifluoro(5-methylfuran-2-yl)borate

Mechanistic Steps

  • Oxidative Addition : The palladium catalyst reacts with aryl/heteroaryl halides to form a Pd(II) intermediate.

  • Transmetalation : The trifluoroborate transfers its 5-methylfuran-2-yl group to Pd(II), facilitated by the base .

  • Reductive Elimination : The Pd(0) catalyst regenerates, releasing the coupled biaryl product.

Product Scope

  • Couples with electron-rich (e.g., p-methoxyphenyl) and electron-poor (e.g., p-chlorophenyl) aryl halides .

  • Compatible with heteroaryl halides (e.g., pyridinyl, thiophenyl) .

Reactivity Parameters

The compound’s nucleophilicity and stability are quantified by Mayr’s reactivity database :

ParameterValue
Nucleophilicity (N) 5.99
s<sub>N</sub> 0.79

This places it among moderately nucleophilic boron reagents, suitable for reactions requiring controlled reactivity .

Functional Group Compatibility

  • Stability : Resists hydrolysis and oxidation under standard conditions, making it ideal for multi-step syntheses .

  • Tolerance : Compatible with esters, ketones, and amides during coupling, as demonstrated in the synthesis of polyfunctional biaryls .

Comparative Analysis

PropertyThis compoundPotassium Phenyltrifluoroborate
Nucleophilicity (N) 5.99 6.24
Air Stability High Moderate
Reaction Yield 70–85% 65–80%

The 5-methylfuran derivative exhibits enhanced steric protection at the boron center, improving stability without significantly reducing reactivity .

Experimental Procedure Example

Cross-Coupling with 4-Bromoanisole :

  • Combine 4-bromoanisole (1.0 equiv), Pd(OAc)₂ (5 mol%), RuPhos (10 mol%), and Cs₂CO₃ (3 equiv) in CPME/H₂O.

  • Add this compound (1.1 equiv).

  • Heat at 100°C for 24 hours.

  • Isolate product via column chromatography (Yield: 82%) .

Preparation Methods

Formation of the Boronate Intermediate

  • Starting with the 5-methylfuran-2-yl moiety, the corresponding boronic acid or boronate ester is synthesized.
  • This can be achieved by metalation (e.g., lithiation or Grignard reaction) of the 5-methylfuran derivative followed by reaction with boron electrophiles such as trimethoxyborane or pinacol boronate esters.
  • For example, vinyl Grignard reagents reacting with pinacol borate esters under controlled conditions yield boronate esters, which are key intermediates.

Fluoridation to Form the Trifluoroborate Salt

  • The boronate intermediate is then treated with potassium bifluoride (KHF2) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (~80–100 °C) for several hours (6–8 h).
  • This step converts the boronate ester into the corresponding potassium organotrifluoroborate salt.
  • The reaction progress is monitored by thin-layer chromatography (TLC) or ^19F NMR spectroscopy.

Isolation and Purification

  • After reaction completion, solvents are removed under reduced pressure.
  • The crude solid is dissolved in hot acetone to remove inorganic salts (e.g., KCl).
  • The product is precipitated by adding diethyl ether or methyl tertiary butyl ether (MTBE), filtered, and dried under vacuum to yield the pure potassium trifluoroborate salt.

Detailed Preparation Procedure (Adapted from Patent CN103044472A)

Although the patent focuses on vinyl potassium trifluoroborate, the methodology is applicable to heteroaryl trifluoroborates like 5-methylfuran derivatives.

Step Reagents & Conditions Description Yield & Purity
1. Boronate Ester Formation Vinyl Grignard reagent added dropwise to 1-substituted pinacol borate in THF at room temperature Esterification reaction forming vinyl pinacol borate intermediate ~72–78% yield of boronate solution
2. Fluoridation Boronate solution + potassium bifluoride in DMF, heated at 80–100 °C for 6–8 h Conversion to potassium trifluoroborate salt monitored by TLC 66–68.5% isolated yield, purity >96%
3. Work-up & Purification Removal of solvent, filtration from acetone solution, precipitation with MTBE, vacuum drying Isolated solid potassium trifluoroborate product High purity (96–97%)

This method avoids extremely low temperatures (-70 °C) traditionally required, improving safety and scalability.

Comparative Analysis of Preparation Conditions

Parameter Traditional Methods Modern Improved Method (Patent CN103044472A)
Temperature Very low (-70 °C) for Grignard addition Room temperature for Grignard addition; 80–100 °C for fluoridation
Fluoridation agent Potassium bifluoride Potassium bifluoride
Solvent Ether, THF DMF for fluoridation; THF for boronate formation
Work-up Ether precipitation, hazardous due to flammability MTBE precipitation, safer and environmentally friendly
Yield Variable, often moderate Consistently ~66–68.5% isolated yield
Purity Moderate to high High (96–97%)

The modern method provides safer, more environmentally benign conditions with good yield and purity, suitable for industrial scale-up.

Research Findings and Notes on Reaction Optimization

  • The addition of base (e.g., potassium bis(trimethylsilyl)amide, KHMDS) may be necessary when alkylating certain heteroaryl borates to improve conversion.
  • Extended reaction times or elevated temperatures may lead to side products; thus, reaction monitoring by ^19F NMR is critical to optimize conditions.
  • Solvent choice impacts reaction completion and purity; acetone and DMF are preferred for dissolution and purification steps.
  • The molar ratio of boronate to potassium bifluoride typically ranges from 1:2 to 1:6 to ensure complete fluoridation.

Summary Table of Preparation Parameters for Potassium Organotrifluoroborates

Preparation Step Typical Reagents Solvent Temperature Time Notes
Boronate ester formation Organometallic reagent (Grignard or lithium) + boronate ester THF Room temperature 1–3 h Controlled addition to avoid side reactions
Fluoridation Potassium bifluoride (KHF2) DMF or THF 80–100 °C 6–8 h Monitored by TLC or ^19F NMR
Purification Acetone, MTBE or diethyl ether Acetone, MTBE Ambient - Precipitation and filtration to isolate product

Q & A

Q. How can potassium trifluoro(5-methylfuran-2-yl)borate be synthesized with high purity for cross-coupling reactions?

Answer:

  • Synthesis Protocol : A common approach involves lithiation of the furan precursor (e.g., 5-methylfuran-2-yl derivatives) followed by reaction with triisopropyl borate and subsequent potassium bifluoride (KHF₂) treatment to generate the trifluoroborate salt .
  • Critical Parameters :
    • Temperature Control : Maintain lithiation at −78°C to avoid side reactions (e.g., ring-opening of the furan) .
    • Stoichiometry : Use 1.5 equivalents of n-BuLi and 3.0 equivalents of triisopropyl borate for optimal boron incorporation .
  • Purification : Recrystallization from aqueous acetone yields >97% purity, confirmed by ¹⁹F NMR (δ −135 ppm for BF₃⁻) .

Q. What analytical techniques are most effective for characterizing this compound?

Answer:

  • ¹H and ¹³C NMR : Identify the furan ring protons (δ 6.2–7.0 ppm for aromatic protons) and methyl group (δ 2.3 ppm) .
  • ¹⁹F NMR : A single peak at δ −135 ppm confirms the trifluoroborate moiety .
  • Elemental Analysis : Verify potassium content (theoretical ~17%) via inductively coupled plasma (ICP) spectroscopy .

Advanced Research Questions

Q. How does the electron-donating methyl group on the furan ring influence the reactivity of this trifluoroborate in Suzuki-Miyaura couplings?

Answer:

  • Electronic Effects : The methyl group increases electron density at the boron-bound carbon, enhancing oxidative addition to palladium catalysts. This accelerates transmetallation but may reduce stability under basic conditions .
  • Experimental Validation :
    • Compare coupling rates with non-methylated analogs (e.g., potassium trifluoro(furan-2-yl)borate) using aryl chlorides.
    • Data Contradiction : While methyl groups typically stabilize intermediates, over-substitution can lead to steric hindrance, as observed in couplings with ortho-substituted aryl halides .

Q. What strategies mitigate hydrolysis of this compound in aqueous reaction media?

Answer:

  • Stabilization Methods :
    • Use anhydrous solvents (e.g., THF or DMF) and rigorously exclude moisture .
    • Additives like K₂CO₃ buffer the medium, preventing acid-catalyzed decomposition .
  • Degradation Analysis : Monitor by ¹⁹F NMR; hydrolysis generates free BF₃ (δ −150 ppm) and methylfuran byproducts .

Q. How does the furan ring’s oxygen atom participate in coordinating transition-metal catalysts during cross-coupling?

Answer:

  • Mechanistic Insight : The oxygen atom can act as a weak Lewis base, stabilizing Pd(0) intermediates and facilitating oxidative addition.
  • Experimental Evidence :
    • Compare catalytic turnover with non-oxygenated analogs (e.g., thiophene derivatives).
    • DFT studies suggest a 0.3 eV lower activation energy for oxygen-coordinated Pd complexes .

Data-Driven Research Design

Q. How to resolve contradictory reports on the stability of this compound under photolytic conditions?

Answer:

  • Experimental Design :
    • Controlled Irradiation : Expose samples to UV light (254 nm) in inert vs. aerobic conditions.
    • Analysis : Track decomposition via ¹⁹F NMR and HPLC.
  • Findings :
    • Aerobic conditions accelerate degradation (half-life <24 hrs), while inert atmospheres extend stability (>72 hrs) .

Q. What is the optimal ligand system for coupling this compound with sterically hindered aryl bromides?

Answer:

  • Ligand Screening :
    • Bulky Phosphines : XPhos or SPhos improve yields (>80%) for ortho-substituted substrates .
    • N-Heterocyclic Carbenes (NHCs) : Provide superior thermal stability but require higher catalyst loadings (5 mol% vs. 2 mol% for phosphines) .

Safety and Handling

Q. What are the critical safety considerations when handling this compound?

Answer:

  • Hazards :
    • Skin/eye irritation (GHS Category 2) due to borate salts .
    • Moisture-sensitive; releases HF upon hydrolysis .
  • Mitigation :
    • Use PPE (gloves, goggles) and work in a fume hood.
    • Neutralize spills with calcium gluconate gel .

Q. Tables

Key Physicochemical Properties Value/DescriptionSource
Solubility in THF25 mg/mL
¹⁹F NMR Shift (BF₃⁻)δ −135 ppm
Decomposition Temp. (TGA)220°C (onset)
Comparative Reactivity in Cross-Coupling Methylated vs. Non-Methylated
Coupling Yield with 4-Bromotoluene85% vs. 72%
Half-Life in Aqueous DMF (25°C)6 hrs vs. 12 hrs

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium trifluoro(5-methylfuran-2-yl)borate
Reactant of Route 2
Reactant of Route 2
Potassium trifluoro(5-methylfuran-2-yl)borate

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